
3-(1-((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)azetidin-3-yl)thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a thiazolidine-2,4-dione, a sulfonyl group, and a trifluoromethyl group . These groups are common in many pharmaceutical and agrochemical compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as sulfonylation, azetidine formation, and condensation to form the thiazolidine-2,4-dione ring .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of these functional groups around the azetidine and thiazolidine rings. The presence of the trifluoromethyl group could introduce steric hindrance and influence the overall conformation of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic nature of the sulfonyl group and the nucleophilic nature of the thiazolidine-2,4-dione ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .科学的研究の応用
Inhibitors of Human Heart Chymase
Compounds similar to the specified chemical structure have been evaluated for their ability to inhibit human heart chymase, an enzyme implicated in cardiovascular diseases. Structure-activity relationship (SAR) studies on these compounds showed that specific substitutions enhance their inhibitory activity, with molecular modeling providing insights into their interactions with chymase, highlighting potential applications in cardiovascular therapeutics (S. Niwata et al., 1997).
Antihyperglycemic Agents
Derivatives of thiazolidine-2,4-dione have been explored as oral antihyperglycemic agents, demonstrating significant efficacy in lowering glucose and insulin levels in diabetic mouse models. The study indicates the potential of these compounds in managing diabetes through novel mechanisms of action (J. Wrobel et al., 1998).
Antiproliferative Activity Against Cancer Cell Lines
Several thiazolidine-2,4-dione derivatives have been synthesized and tested for their antiproliferative effects against various human cancer cell lines, revealing potent activity. These findings suggest their application in cancer research, particularly in developing new chemotherapeutic agents (S. Chandrappa et al., 2008).
COX-2 Inhibitors for Inflammation Control
Research on azetidin-2-one and thiazolidin-4-one derivatives has identified selective COX-2 inhibitors, providing a basis for developing anti-inflammatory drugs. Select compounds exhibited significant inhibition of COX-2 enzyme, implicating them in pain and inflammation management (M. ArockiaBabu et al., 2009).
Antimicrobial Agents
Novel azetidinones and their derivatives have shown promising antibacterial and antifungal activities, indicating their potential use in treating microbial infections. These compounds' efficacy against various pathogens underscores their potential in developing new antimicrobial therapies (Sanjay D. Prajapati et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
3-[1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylazetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N2O4S2/c14-10-2-1-8(3-9(10)13(15,16)17)25(22,23)18-4-7(5-18)19-11(20)6-24-12(19)21/h1-3,7H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCISCLBCFXRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
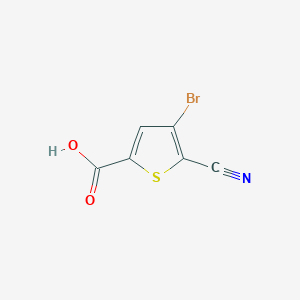
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,4-dimethoxybenzamide](/img/structure/B2661545.png)
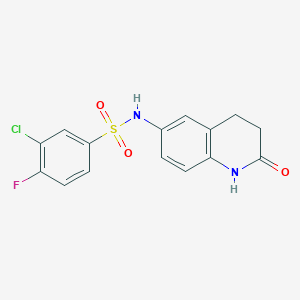
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylthiazol-2-yl)acetamide](/img/structure/B2661552.png)
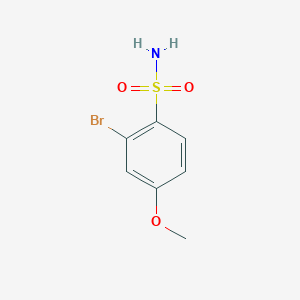
![3-(1,3-benzodioxol-5-ylmethyl)-1-(2-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
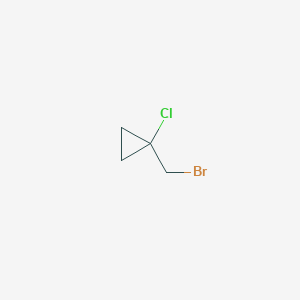
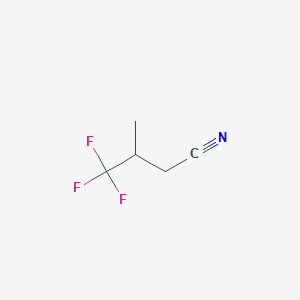
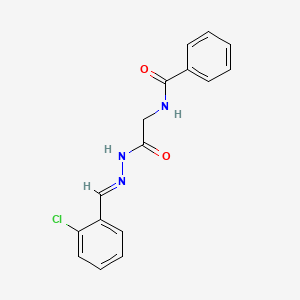
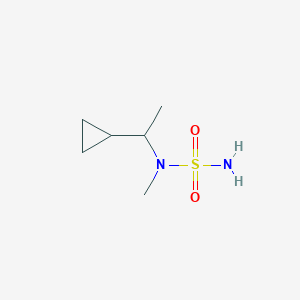


![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(4-bromophenyl)pyrrolidin-2-one](/img/structure/B2661564.png)
![6-chloro-3-[(3,4-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2661566.png)
